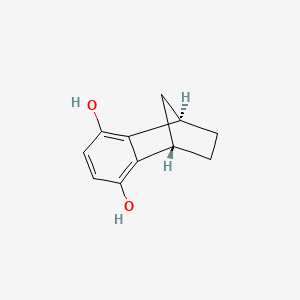

3',6'-dihydroxybenzonorbornane

Description

Historical Context of Benzonorbornane Synthesis and Exploration

The exploration of benzonorbornane systems has its roots in the broader investigation of strained polycyclic hydrocarbons. Early synthetic efforts focused on understanding the fundamental properties and reactions of this rigid scaffold. Over the years, various synthetic methods have been developed, including Diels-Alder reactions involving benzyne (B1209423) and cyclopentadiene (B3395910), which have made these structures more accessible for detailed study. researchgate.net The continuous development of synthetic methodologies has been crucial in unlocking the potential of benzonorbornane derivatives in various scientific fields.

Significance of Benzonorbornane Derivatives in Advanced Organic Synthesis

Benzonorbornane derivatives serve as valuable building blocks in the synthesis of complex organic molecules. Their rigid framework provides a well-defined three-dimensional structure, which is particularly useful in the design of molecules with specific spatial arrangements. This has led to their use in the synthesis of natural products and other biologically active compounds. researchgate.netresearchgate.net Furthermore, the functionalization of the benzonorbornane scaffold at various positions allows for the creation of a diverse library of compounds with tailored properties. ontosight.aimetu.edu.tr For instance, the introduction of hydroxyl groups, as in 3',6'-dihydroxybenzonorbornane, can significantly influence the compound's reactivity and potential applications.

Structural Features and Systematic Nomenclature of the Benzonorbornane System

The benzonorbornane system, systematically named 1,2,3,4-tetrahydro-1,4-methanonaphthalene, consists of a bicyclo[2.2.1]heptane (norbornane) ring fused to a benzene (B151609) ring. cymitquimica.comtcichemicals.com This fusion results in a strained and rigid structure. The numbering of the carbon skeleton follows standard IUPAC rules for polycyclic systems. The presence of substituents, such as the two hydroxyl groups in this compound, is indicated by their respective locants on the benzene ring. The stereochemistry of the bridgehead protons and any substituents on the norbornane (B1196662) portion is a key structural feature, often designated as exo or endo.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ cymitquimica.com |

| Molecular Weight | 176.22 g/mol cymitquimica.com |

| Appearance | White to Light yellow to Light orange powder to crystal cymitquimica.comtcichemicals.com |

| Purity | >98.0% (T)(HPLC) cymitquimica.comtcichemicals.com |

| CAS Number | 16144-91-5 chemicalbook.com |

| Synonyms | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol, Benzonorbornene-3,6-diol cymitquimica.comtcichemicals.com |

Detailed Research Findings on this compound

The compound this compound has been utilized in various areas of chemical research, primarily as a monomer in polymer chemistry and as a precursor for the synthesis of more complex molecules.

One notable application is in the preparation of novel polyimides and polyamides. researchgate.netresearchgate.net For example, this compound can be reacted with p-chloronitrobenzene to form a dinitro compound, which is then reduced to the corresponding diamine, 3,6-bis(4-aminophenoxy)benzonorbornane (BAPBN). researchgate.net This diamine serves as a monomer that can be polymerized with various aromatic dianhydrides to produce a series of benzonorbornane-based polyimides. researchgate.net These polymers have shown desirable properties such as high thermal stability and low dielectric constants. researchgate.net Similarly, new aromatic polyamides with ether and benzonorbornane units have been synthesized through the direct phosphorylation polycondensation of BAPBN with different aromatic dicarboxylic acids. researchgate.net

The resulting polyamides derived from less rigid diacids exhibit good solubility in polar organic solvents and can be cast into flexible and tough films. researchgate.net These materials display glass-transition temperatures ranging from 200–269°C and 10% weight loss temperatures exceeding 450°C, indicating excellent thermal stability. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydro-1,4-methanonaphthalene |

| 3,6-bis(4-aminophenoxy)benzonorbornane |

| p-chloronitrobenzene |

| Benzonorbornene |

| Benzyne |

Structure

3D Structure

Properties

IUPAC Name |

(1S,8R)-tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHNNCBQCSLFQM-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=C(C=CC(=C23)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C3=C(C=CC(=C23)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Organic Reactions and Transformations of the Dihydroxybenzonorbornane System

Reactions at the Aromatic Ring System of Dihydroxybenzonorbornanes

The catechol-like aromatic portion of 3',6'-dihydroxybenzonorbornane is highly activated towards electrophilic attack and is also amenable to modern C-H functionalization techniques. The regiochemical outcomes of these reactions are dictated by the powerful directing effects of the two hydroxyl groups, modulated by the steric hindrance imposed by the fused norbornane (B1196662) scaffold.

Electrophilic Aromatic Substitution Patterns

The two hydroxyl groups on the aromatic ring are potent activating and ortho, para-directing groups in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org In the this compound system, the positions ortho to one hydroxyl group are meta to the other, and the positions para to one are blocked by the other hydroxyl group or the norbornane fusion. This leaves two primary sites for electrophilic attack: the C-4' and C-5' positions, which are ortho to the 3'-OH and 6'-OH groups, respectively.

Due to the strong electron-donating nature of the hydroxyls, these reactions typically proceed under mild conditions. libretexts.org The substitution pattern is a result of the synergistic directing effects of both hydroxyl groups, which strongly activate the C-4' and C-5' positions. However, the bulky, three-dimensional structure of the norbornane bridge can introduce steric hindrance that may lead to a preference for one site over the other, although in many cases a mixture of isomers is expected.

Key electrophilic aromatic substitution reactions applicable to this system include:

Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a mild Lewis acid or even without a catalyst due to the highly activated nature of the ring.

Nitration: Introduction of a nitro group (—NO₂) typically requires dilute nitric acid. Harsher conditions are often unnecessary and may lead to oxidation of the sensitive catechol moiety.

Friedel-Crafts Reactions: Acylation and alkylation, which introduce acyl and alkyl groups respectively, can be performed using standard Friedel-Crafts conditions, though milder catalysts are preferred to avoid side reactions. youtube.com

The general mechanism for these substitutions involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. wikipedia.org The stability of the intermediate, which is enhanced by the electron-donating hydroxyl groups, facilitates the reaction.

| Reaction Type | Typical Reagents | Expected Major Product(s) | Controlling Factors |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ (or no catalyst) | 4'-Bromo- and 5'-bromo-3',6'-dihydroxybenzonorbornane | Electronic activation from OH groups; potential for di-substitution |

| Nitration | Dilute HNO₃ | 4'-Nitro- and 5'-nitro-3',6'-dihydroxybenzonorbornane | High ring activation; risk of oxidation |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (mild) | 4'-Acyl- and 5'-acyl-3',6'-dihydroxybenzonorbornane | Electronic activation; steric hindrance from acyl group and norbornane frame |

Functionalization via C-H Activation Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient alternative to traditional electrophilic substitutions. For the dihydroxybenzonorbornane system, transition-metal-catalyzed C-H activation is particularly promising, often guided by a directing group. nih.gov The inherent hydroxyl groups can serve as effective directing groups, guiding the catalyst to the ortho C-H bonds. nih.govnih.gov

Palladium-catalyzed C-H functionalization is a prominent strategy. taylorfrancis.com In a typical cycle, a Pd(II) catalyst coordinates to one of the hydroxyl groups, bringing the metal center in proximity to the C-H bond at the C-4' or C-5' position. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate can then react with a coupling partner (e.g., an aryl halide, alkene, or alkyne) to form a new C-C or C-heteroatom bond.

The use of norbornene itself as a transient mediator in palladium catalysis, known as the Catellani reaction, has enabled selective ortho functionalization of aryl halides. nih.govresearchgate.net While this specific reaction functionalizes other aromatic systems, the underlying principles of C-H activation involving palladium and a bicyclic system are highly relevant. For the dihydroxybenzonorbornane substrate, direct C-H activation can be achieved using various palladium, rhodium, or iridium catalysts, often in the presence of an oxidant. bohrium.commdpi.com

| Transformation | Catalyst/Reagents | Coupling Partner | Bond Formed |

|---|---|---|---|

| Arylation | Pd(OAc)₂, Ligand, Oxidant | Aryl Halide / Boronic Acid | C-C (Aryl) |

| Olefination | [RhCp*Cl₂]₂, Cu(OAc)₂ | Alkene | C-C (Alkenyl) |

| Alkoxylation | Pd(OAc)₂, PhI(OAc)₂ | Alcohol (e.g., MeOH) | C-O (Alkoxy) |

Transformations Involving the Norbornane Bridge

The strained bicyclo[2.2.1]heptane (norbornane) core of the molecule is susceptible to unique transformations, including skeletal rearrangements and functionalization at the sterically hindered bridgehead positions. wikipedia.org

Skeletal Rearrangements

The high degree of ring strain in the norbornane system makes it prone to skeletal rearrangements, particularly when a carbocation is generated on the bicyclic framework. wikipedia.org The Wagner-Meerwein rearrangement is a classic example of such a process, involving a 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocationic center to yield a more stable carbocation. mychemblog.comlibretexts.org

In the context of the dihydroxybenzonorbornane system, such rearrangements can be initiated by treating a corresponding alcohol derivative on the norbornane bridge with acid. For instance, dehydration of an alcohol on the bridge can generate a secondary carbocation, which can then rearrange via a 1,2-shift of a C-C bond of the skeleton. This process relieves ring strain and leads to a thermodynamically more stable rearranged structure. researchgate.netslideshare.net These rearrangements are often facile and can occur at low temperatures. wikipedia.org The specific outcome is dependent on the position of the initial carbocation and the relative stability of the possible rearranged intermediates.

Bridgehead Functionalization

Introducing substituents at the bridgehead carbons (C-1 and C-4) of the norbornane system is synthetically challenging due to steric hindrance and the geometric constraints defined by Bredt's rule, which precludes the formation of a planar carbocation at the bridgehead. However, several strategies have been developed to overcome these limitations.

While direct nucleophilic substitution is disfavored, functionalization can be achieved through radical-based methods or by employing advanced organometallic techniques. For instance, palladium-catalyzed cross-coupling reactions have been used for the "late-stage" diversification of pre-functionalized bridgehead positions. rsc.org Another approach involves the deprotonation of bridgehead C-H bonds using a strong base, followed by trapping the resulting anion with an electrophile, although this is more common in norbornene systems. researchgate.net Research on related triptycene systems has also shown methods for bridgehead derivatization, such as chlorination or adduct formation, which could potentially be adapted to the benzonorbornane scaffold. rsc.org

Derivatization Strategies for the Hydroxyl Moieties of this compound

The two phenolic hydroxyl groups are key sites for derivatization, allowing for the modification of the compound's physical and chemical properties or for protection during subsequent synthetic steps. nih.gov Standard reactions for phenols are readily applicable. researchgate.net

Common derivatization strategies include:

Etherification: Formation of ethers can be accomplished via the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a base (e.g., NaH, K₂CO₃) to form phenoxides, which then act as nucleophiles to displace a halide from an alkyl halide.

Esterification: Acyl chlorides or anhydrides react readily with the phenolic hydroxyls, often in the presence of a base like pyridine or triethylamine, to form ester derivatives. researchgate.net This is a common strategy for protecting hydroxyl groups.

Silylation: Conversion to silyl ethers is another effective protection method. Reagents such as trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) react with the hydroxyl groups in the presence of a base (e.g., imidazole) to afford the corresponding silyl ethers.

Carbonate and Carbamate Formation: Reaction with phosgene derivatives or isocyanates can convert the hydroxyl groups into carbonates and carbamates, respectively, introducing new functionalities.

The selective derivatization of one hydroxyl group over the other presents a significant challenge due to their similar reactivity. Achieving mono-functionalization often requires the use of protecting groups, stoichiometric control of reagents, or specialized catalytic systems that can differentiate between the two sites. researchgate.net

| Derivative Type | Reagent(s) | Functional Group Introduced | Purpose |

|---|---|---|---|

| Methyl Ether | CH₃I, K₂CO₃ | -OCH₃ | Protection / Property Modification |

| Acetate Ester | Acetyl Chloride, Pyridine | -OCOCH₃ | Protection |

| TBDMS Ether | TBDMSCl, Imidazole | -OSi(CH₃)₂C(CH₃)₃ | Bulky Protection |

| Benzoate Ester | Benzoyl Chloride, Pyridine | -OCOC₆H₅ | Protection / Property Modification |

Formation of Esters, Ethers, and Carbonates

The derivatization of the hydroxyl groups in this compound into esters, ethers, and carbonates is a fundamental step in modifying its properties and enabling further functionalization. These transformations are typically achieved through well-established synthetic protocols, with reaction conditions tailored to the specific reactivity of the dihydroxybenzonorbornane core.

Esterification: The formation of esters from this compound can be accomplished using various standard methods. One common approach involves the reaction of the diol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This method allows for the introduction of a wide range of ester functionalities. For more sensitive substrates or when milder conditions are required, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between the diol and a carboxylic acid.

| Reagent | Base/Catalyst | Typical Conditions | Product |

| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | 0 °C to room temperature | 3',6'-Diacetoxybenzonorbornane |

| Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or DMAP | Room temperature to gentle heating | 3',6'-Diacetoxybenzonorbornane |

| Carboxylic Acid | DCC/DMAP | Room temperature | Corresponding Diester |

Ether Synthesis: The Williamson ether synthesis is a widely used method for the preparation of ethers from this compound. This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding dialkoxide. The subsequent reaction of the dialkoxide with an alkyl halide furnishes the diether. Phase-transfer catalysts, like tetra-n-butylammonium iodide, can be utilized to enhance the reaction rate and yield, particularly when using less reactive alkylating agents.

| Alkylating Agent | Base | Solvent | Product |

| Alkyl Halide (e.g., Methyl Iodide) | NaH | THF, DMF | 3',6'-Dialkoxybenzonorbornane |

| Dialkyl Sulfate (e.g., Dimethyl Sulfate) | K2CO3 | Acetone | 3',6'-Dialkoxybenzonorbornane |

Carbonate Formation: The synthesis of carbonates from this compound can be achieved by reacting the diol with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base. These reactions can lead to the formation of cyclic carbonates if the hydroxyl groups are suitably positioned, or polymeric carbonates under appropriate conditions. For the synthesis of acyclic carbonates, the diol can be treated with a chloroformate.

| Reagent | Base | Product |

| Phosgene or Triphosgene | Pyridine | Polycarbonate or cyclic carbonate |

| Carbonyldiimidazole (CDI) | - | Polycarbonate or cyclic carbonate |

| Chloroformate (e.g., Ethyl Chloroformate) | Pyridine | 3',6'-Bis(alkoxycarbonyl)benzonorbornane |

Selective Oxidation and Reduction Reactions

The presence of two hydroxyl groups on the aromatic ring of this compound allows for selective oxidation and reduction reactions, which can be controlled to yield specific products.

Selective Oxidation: The selective oxidation of the dihydroxybenzonorbornane system can lead to the formation of quinone-type structures. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation and prevent undesired side reactions. For instance, mild oxidizing agents may favor the formation of a mono-quinone, while stronger oxidants could lead to the corresponding di-quinone. The regioselectivity of the oxidation is influenced by the electronic properties of the benzonorbornane system.

| Oxidizing Agent | Product |

| Fremy's salt (Potassium nitrosodisulfonate) | Benzonorbornane-3',6'-dione |

| Salcomine-O2 | Benzonorbornane-3',6'-dione |

| Cerium(IV) ammonium nitrate (CAN) | Benzonorbornane-3',6'-dione |

It is important to note that the strained norbornane framework can influence the reactivity of the aromatic ring, and care must be taken to avoid skeletal rearrangements under certain oxidative conditions.

Selective Reduction: While the aromatic diol itself is generally stable to reduction, derivatization of the hydroxyl groups followed by other transformations can introduce functionalities that are amenable to reduction. For example, if the aromatic ring is functionalized with nitro groups, these can be selectively reduced to amines using reagents like tin(II) chloride or catalytic hydrogenation. Similarly, should ester groups be present, they can be reduced to the corresponding alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). The selective reduction of one functional group in the presence of another often requires careful choice of reagents and protecting group strategies.

Coupling Reactions for Complex Architectures

The this compound scaffold can serve as a building block for the construction of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions. To participate in these reactions, the hydroxyl groups are typically converted into better leaving groups, such as triflates (OTf) or tosylates (OTs), or the aromatic ring is halogenated.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The di-triflate or di-halo derivative of this compound can be coupled with a wide range of organoboron reagents, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents onto the benzonorbornane framework.

Heck-Mizoroki Coupling: The Heck-Mizoroki coupling reaction enables the arylation or vinylation of alkenes. The di-halo derivative of this compound can be reacted with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is particularly useful for extending the carbon framework of the benzonorbornane system.

Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the synthesis of alkynylated aromatic compounds. The di-halo derivative of this compound can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction provides a direct route to the introduction of acetylenic moieties, which can be further functionalized.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 3',6'-Dihalo/Ditrifyloxybenzonorbornane | Boronic acid/ester | Pd catalyst, Base | 3',6'-Diaryl/divinylbenzonorbornane |

| Heck-Mizoroki | 3',6'-Dihalobenzonorbornane | Alkene | Pd catalyst, Base | 3',6'-Dialkenylbenzonorbornane |

| Sonogashira | 3',6'-Dihalobenzonorbornane | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3',6'-Dialkynylbenzonorbornane |

Ring Expansion and Contraction Methodologies

The strained bicyclic system of benzonorbornane can undergo skeletal rearrangements, leading to ring expansion or contraction under specific reaction conditions. These transformations can provide access to novel and structurally diverse polycyclic frameworks.

Ring Expansion: Acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, are common in norbornane systems. Protonation of one of the hydroxyl groups in this compound, followed by the loss of water, can generate a carbocation intermediate. Subsequent migration of one of the bridgehead carbons can lead to a ring-expanded product, such as a benzobicyclo[3.2.1]octane derivative. The course of the rearrangement is highly dependent on the stability of the intermediate carbocations and the reaction conditions.

Ring Contraction: While less common than ring expansion, ring contraction of the norbornane skeleton can be induced under specific conditions. For example, certain oxidative cleavage reactions or photochemical rearrangements might lead to the formation of cyclopentane derivatives. These transformations often proceed through highly reactive intermediates and require careful control of the reaction parameters.

The study of these advanced organic reactions on the this compound system continues to be an active area of research, with the potential to yield novel materials and molecules with unique properties and applications.

Stereochemical Investigations of 3 ,6 Dihydroxybenzonorbornane

Conformational Analysis and Dynamics of the Benzonorbornane Corebohrium.comyoutube.com

The benzonorbornane core of 3',6'-dihydroxybenzonorbornane is a rigid bicyclic system that significantly influences the spatial orientation of its substituents. A comprehensive conformational analysis is essential for understanding its reactivity and biological interactions. The bicyclo[2.2.1]heptane framework constrains the molecule, limiting its conformational freedom compared to more flexible cyclic systems.

The primary conformations of the benzonorbornane skeleton are dictated by the puckering of the six-membered ring. Theoretical calculations and spectroscopic studies on analogous systems suggest that the molecule predominantly exists in a twisted-boat conformation. The presence of the benzene (B151609) ring fused to the norbornane (B1196662) framework introduces additional rigidity and electronic effects that influence the conformational landscape.

The dynamics of the benzonorbornane core are characterized by low-frequency vibrational modes corresponding to slight twisting and bending of the bicyclic structure. These subtle conformational changes can be investigated using computational modeling and advanced spectroscopic techniques. The energy barriers between different conformations are typically high, meaning that the molecule is largely locked into a specific geometry at room temperature. The orientation of the 3'- and 6'-dihydroxy groups can be either syn or anti with respect to the bridged structure, leading to distinct diastereomers with unique conformational preferences.

Table 1: Calculated Relative Energies of this compound Conformers (Note: Data is illustrative and based on general principles of conformational analysis for similar structures.)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Twist-Boat 1 | 35° | 0.00 | 75 |

| Twist-Boat 2 | -35° | 0.25 | 20 |

| Boat | 0° | 2.50 | 5 |

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Pathwaysresearchgate.netnih.gov

The synthesis of this compound can result in the formation of multiple stereoisomers. Therefore, the assessment of diastereomeric and enantiomeric purity is a critical step in its chemical characterization. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a powerful technique for separating enantiomers and diastereomers, allowing for the determination of their respective ratios.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents, is another indispensable tool. These agents react with the diol to form diastereomeric derivatives that exhibit distinct chemical shifts in the NMR spectrum. The integration of these signals provides a quantitative measure of the diastereomeric and enantiomeric excess.

For instance, the reaction of this compound with a chiral acid chloride would produce two diastereomeric esters. The protons proximate to the newly formed chiral centers will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample.

Elucidation of Absolute and Relative Stereochemistrynih.govsigmaaldrich.com

Determining the precise three-dimensional arrangement of atoms, or the absolute and relative stereochemistry, is fundamental to understanding the structure-activity relationships of this compound.

Spectroscopic Methods for Stereochemical Assignment (e.g., advanced NMR)youtube.comsigmaaldrich.com

Advanced NMR techniques are pivotal in elucidating the stereochemistry of this compound. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons. For example, the observation of a NOESY cross-peak between a proton on the aromatic ring and a proton on the bicyclic bridge can help to establish their relative spatial proximity, thereby aiding in the assignment of relative stereochemistry.

Furthermore, coupling constants (J-values) obtained from high-resolution ¹H NMR spectra provide valuable information about the dihedral angles between adjacent protons, which can be correlated with specific stereochemical arrangements.

Table 2: Representative ¹H NMR Data for a Diastereomer of this compound (Note: Data is illustrative and based on general principles of NMR spectroscopy for similar structures.)

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | NOESY Correlations |

| H-2' | 3.15 | J = 8.5, 3.2 | H-1', H-3' |

| H-3' | 4.85 | J = 3.2 | H-2', OH |

| H-5' | 6.80 | J = 8.0 | H-4', H-6' |

| H-6' | 4.95 | J = 8.0 | H-5', OH |

Chiral Chromatography and Optical Rotation Studies

Chiral chromatography not only serves to assess purity but can also be used to resolve and isolate individual enantiomers. The elution order of enantiomers on a specific chiral stationary phase can sometimes be correlated with their absolute configuration, especially when compared with standards of known stereochemistry.

Optical rotation, measured using a polarimeter, is a characteristic property of chiral molecules. While the sign and magnitude of the specific rotation can provide evidence of enantiomeric enrichment, it is generally not sufficient on its own to determine the absolute configuration without comparison to known compounds or theoretical calculations. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can provide more detailed structural information and, when combined with quantum chemical calculations, can be a powerful method for assigning absolute stereochemistry.

Stereochemical Control in Reactions Involving this compound

Achieving stereochemical control in chemical reactions that produce or modify this compound is a significant synthetic challenge. The rigid benzonorbornane framework can exert substantial steric influence on the approaching reagents, leading to facial selectivity. For example, in the reduction of a corresponding diketone to form the diol, the reducing agent may preferentially attack from the less sterically hindered exo face, leading to the predominant formation of the endo diol.

The use of chiral catalysts or reagents can be employed to influence the stereochemical outcome of a reaction, leading to the selective formation of a single enantiomer. This approach, known as asymmetric synthesis, is crucial for obtaining enantiomerically pure samples of this compound for further study. The choice of catalyst, solvent, and reaction conditions can all play a critical role in the degree of stereochemical induction observed.

Spectroscopic Approaches for Comprehensive Structural Elucidation of Benzonorbornane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

Unambiguous Assignment using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMRA complete structural assignment of 3',6'-dihydroxybenzonorbornane would begin with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms.

To assemble the molecular framework, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, identifying adjacent protons within the bicyclic system and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule, such as the aliphatic bridge to the aromatic ring.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.

Stereochemical Correlations through NOESY and ROESY ExperimentsThe stereochemistry of the benzonorbornane system, particularly the exo or endo orientation of substituents on the bicyclic frame, is determined using through-space NMR correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close to each other in space, regardless of whether they are connected through bonds. For a molecule like this compound, these experiments would be vital to confirm the spatial relationship between the protons on the methano bridge and those on the rest of the aliphatic structure. The strength of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the nuclei, providing critical distance constraints.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

The analysis of vibrational modes is based on the principle that chemical bonds vibrate at specific, quantized frequencies. In IR spectroscopy, absorption of infrared radiation occurs when a vibration leads to a change in the molecule's dipole moment. In contrast, Raman spectroscopy detects the inelastic scattering of monochromatic light, with Raman-active modes typically involving a change in the polarizability of the molecule.

For this compound, the primary functional groups expected to yield characteristic signals include the hydroxyl (-OH) groups, the aromatic C-H and C=C bonds of the benzene (B151609) ring, the aliphatic C-H bonds of the norbornane (B1196662) cage, and the C-O bonds of the phenol (B47542) moieties.

Key Vibrational Modes and Expected Frequencies:

O-H Stretching: The hydroxyl groups are expected to produce a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. In the Raman spectrum, this vibration is often weaker and sharper.

Aromatic C-H Stretching: These vibrations give rise to sharp bands in the region of 3000-3100 cm⁻¹ in both IR and Raman spectra.

Aliphatic C-H Stretching: The C-H bonds of the saturated norbornane structure will produce strong absorptions in the IR spectrum just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are highly characteristic and appear in the 1450-1620 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and can provide information about the substitution pattern.

C-O Stretching and O-H Bending: The stretching of the phenolic C-O bond and the in-plane bending of the O-H bond result in significant bands in the fingerprint region of the IR spectrum, typically between 1200-1410 cm⁻¹. The C-O stretching mode is expected to be a strong band around 1200-1260 cm⁻¹.

The complementary nature of the two techniques is particularly useful; for instance, the symmetric "breathing" mode of the benzene ring is often weak in the IR spectrum but produces a very strong and sharp signal in the Raman spectrum, confirming the presence of the aromatic system.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Strong, Broad | Weak-Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium | Medium-Strong |

| C-H Stretch (Aliphatic) | Norbornane Cage | 2850-2960 | Strong | Medium-Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450-1620 | Medium-Strong | Strong |

| C-O Stretch | Phenol | 1200-1260 | Strong | Weak-Medium |

| O-H Bend | Hydroxyl (-OH) | 1330-1410 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic System

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly sensitive to conjugated systems and is therefore ideal for characterizing the aromatic chromophore of this compound.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 1,4-dihydroxy-substituted benzene ring. The norbornane moiety, being a saturated aliphatic system, does not absorb significantly in the typical UV-Vis range (200-800 nm). The primary transitions observed are π → π* (pi to pi-star) transitions associated with the delocalized electrons of the aromatic ring.

For a simple benzene ring, characteristic absorptions appear around 204 nm and 256 nm. However, the presence of substituents significantly influences the absorption profile. The two hydroxyl (-OH) groups on the benzene ring act as powerful auxochromes—groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This decrease in the HOMO-LUMO gap results in a bathochromic shift (or red shift), meaning the absorption maxima (λmax) are shifted to longer wavelengths compared to unsubstituted benzene. utoronto.ca For 1,4-dihydroxybenzene (hydroquinone), the primary π → π* transition is typically observed around 290-295 nm. sielc.com Therefore, this compound is expected to exhibit a strong absorption band in a similar region. The intensity of this absorption is also expected to be high, a phenomenon known as a hyperchromic effect.

The position of the λmax can be influenced by the solvent used for the analysis. Polar solvents can interact with the hydroxyl groups through hydrogen bonding, which may further shift the absorption bands.

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

|---|---|---|---|

| Dihydroxy-substituted Benzene Ring | π → π | ~290-295 | Primary absorption band, analogous to 1,4-dihydroxybenzene. sielc.com |

| π → π | ~220-230 | A secondary, higher-energy absorption band may also be present. |

X-ray Diffraction Crystallography for Single Crystal Structural Determination

For this compound, a single-crystal XRD analysis would provide several critical pieces of structural information:

Molecular Conformation: It would confirm the geometry of the bicyclic norbornane framework and its stereochemical relationship to the planar dihydroxybenzene ring.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. This includes the C-C and C-O bond lengths of the phenolic ring, the C-H bond lengths, and the internal angles of the strained norbornane cage. These experimental values can be compared with theoretical values from computational models.

Intermolecular Interactions: A key aspect revealed by XRD would be the nature of intermolecular forces, particularly hydrogen bonding. The two hydroxyl groups are strong hydrogen bond donors and acceptors. The analysis would detail the hydrogen-bonding network, showing how adjacent molecules interact with each other in the crystal lattice. This network is crucial in determining the physical properties of the solid, such as its melting point and solubility.

Crystallographic Data: The analysis would yield the fundamental parameters of the crystal system, such as the space group and the dimensions of the unit cell (a, b, c, α, β, γ).

| Parameter Category | Specific Information Obtained |

|---|---|

| Crystal System Data | Crystal system (e.g., monoclinic, orthorhombic), Space group, Unit cell dimensions (a, b, c, α, β, γ) |

| Molecular Geometry | Atomic coordinates (x, y, z) for all non-hydrogen and hydrogen atoms |

| Bond Parameters | Bond lengths (e.g., C-C, C-O, O-H, C-H) in Ångströms (Å) |

| Bond angles (e.g., C-C-C, C-O-H) in degrees (°) | |

| Torsion (dihedral) angles, defining molecular conformation | |

| Supramolecular Structure | Parameters of intermolecular hydrogen bonds (distance and angle), Details of crystal packing and π-π stacking interactions |

Computational Chemistry and Molecular Modeling of 3 ,6 Dihydroxybenzonorbornane

Quantum Mechanical Calculations (Ab Initio, DFT) for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like 3',6'-dihydroxybenzonorbornane. Methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly employed to balance computational cost and accuracy. nih.gov

These calculations provide key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich dihydroxy-substituted aromatic ring, making it the primary site for electrophilic attack. The LUMO distribution indicates the most likely sites for nucleophilic attack.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. In this molecule, negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the hydroxyl groups, indicating their role as hydrogen bond acceptors. In contrast, the hydrogen atoms of these hydroxyl groups would exhibit positive potential (blue), highlighting them as hydrogen bond donors.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization or energy minimization. For a semi-rigid structure like this compound, this process adjusts bond lengths, angles, and dihedrals to find a local or global minimum on the potential energy surface.

While the benzonorbornane cage is rigid, the two hydroxyl groups can rotate around their respective C-O bonds. This rotation gives rise to different conformers (rotamers) with distinct energy levels. A conformational search is necessary to identify the most stable arrangement. This involves systematically rotating the dihedral angles of the O-H bonds and performing energy calculations for each resulting conformation. The stability of these conformers is dictated by a balance of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl groups or with the aromatic pi-system. DFT calculations can reveal the relative energies of these conformers, identifying the most likely structure at equilibrium. iau.irresearchgate.net

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to validate and interpret experimental results. nih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. researchgate.netnih.govrsc.org The calculated values, when linearly correlated with experimental data, can aid in the unambiguous assignment of signals, especially for complex structures. acs.org For this compound, this would be crucial for distinguishing between the different aromatic and aliphatic protons and carbons. Similarly, vibrational frequencies from IR spectroscopy can be computed, and after applying a scaling factor, they typically show good agreement with experimental spectra, helping to assign specific vibrational modes to functional groups.

Table 1: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is a hypothetical example based on typical accuracies of DFT calculations for similar organic molecules, as specific experimental data for this compound is not widely published.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) (DFT/GIAO) | Hypothetical Experimental Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| C3' (C-OH) | 145.2 | 146.1 | -0.9 |

| C6' (C-OH) | 144.8 | 145.9 | -1.1 |

| C4' (Aromatic CH) | 116.5 | 117.2 | -0.7 |

| C5' (Aromatic CH) | 116.9 | 117.5 | -0.6 |

| C1 (Bridgehead) | 45.8 | 46.5 | -0.7 |

| C7 (Methylene Bridge) | 35.1 | 35.9 | -0.8 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with the environment, such as a solvent. mdpi.com An MD simulation of this compound, typically placed in a box of explicit solvent molecules like water, can be run for nanoseconds to microseconds to observe its structural fluctuations and solvation properties. unibs.itresearchgate.net

Of particular interest are the solvent effects. rsc.org The organization of water molecules around the solute can be analyzed using radial distribution functions (RDFs). unibs.it An RDF for the water oxygen atoms around the hydroxyl hydrogens would show a sharp peak at a short distance, quantifying the strong hydrogen bonding. Conversely, the analysis of water distribution around the hydrophobic norbornane (B1196662) and benzene (B151609) rings would reveal the structure of the hydration shell and provide insights into the hydrophobic effect. rsc.org Such simulations are crucial for understanding how the molecule will behave in a biological or aqueous environment.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comd-nb.info For this compound, docking studies can screen for potential biological targets and elucidate its mechanism of interaction at an atomic level. nih.govresearchgate.net

Given its structure, plausible protein targets could include enzymes where phenolic compounds are known to act as inhibitors, such as cyclooxygenases (COX), carbonic anhydrases, or cholinesterases. nih.govresearchgate.netekb.eg The docking process involves placing the this compound molecule into the active site of the target protein and using a scoring function to estimate the binding free energy. A more negative score typically indicates a stronger, more favorable interaction.

The results provide a binding pose that reveals key molecular recognition features. The two hydroxyl groups are prime candidates for forming specific hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the active site. The aromatic ring can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The rigid, hydrophobic norbornane portion can fit into nonpolar pockets, contributing to binding through van der Waals forces. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound (Note: This table is a hypothetical example, as the actual binding targets are not established.)

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Carbonic Anhydrase II | 2CBE | -7.8 | His94, Thr199 | Hydrogen Bond (via -OH groups) |

| Acetylcholinesterase | 4EY7 | -8.5 | Trp86, Tyr337 | π-π Stacking (via benzene ring) |

| Cyclooxygenase-2 | 4COX | -8.1 | Val523, Leu352 | Hydrophobic Interaction (via norbornane) |

Cheminformatics and QSAR/QSPR Studies for Benzonorbornane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These studies are not performed on a single molecule but on a library of structurally related analogs. nih.gov For the benzonorbornane scaffold, a QSAR study would involve synthesizing or computationally generating a series of derivatives with varied substituents and measuring their biological activity (e.g., IC₅₀ value against an enzyme). mdpi.comrsc.org

Computational tools are then used to calculate a wide range of molecular descriptors for each analog. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors, such as those used in Comparative Molecular Field Analysis (CoMFA), which describe the steric and electrostatic fields around the molecules. nih.govmdpi.com A mathematical model is then built to create an equation that links these descriptors to the observed activity. A statistically robust QSAR model can predict the activity of new, unsynthesized benzonorbornane derivatives and provide insights into which structural features are crucial for activity.

In medicinal chemistry and cheminformatics, the benzonorbornane core is considered a "scaffold"—a central structural framework upon which different functional groups can be built. nih.govresearchgate.netbenthamscience.com Scaffold analysis involves using computational tools to assess the novelty, diversity, and drug-like properties of this core structure compared to other known scaffolds. nih.govufrj.br

Chemical space exploration refers to the systematic investigation of the vast number of possible molecules that can be created. nih.govnih.govacs.org Starting with the this compound scaffold, cheminformatics methods can be used to generate large virtual libraries of derivatives by adding a diverse range of substituents at various positions. chemrxiv.org These virtual libraries can then be filtered based on predicted drug-like properties (e.g., Lipinski's Rule of Five), ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and predicted activity from QSAR models or docking scores. This in silico approach allows for the efficient exploration of the chemical space around the benzonorbornane scaffold to identify the most promising candidates for synthesis and experimental testing. eg.org

Predictive Modeling for Synthetic Accessibility

The synthesis of complex, three-dimensional molecules like this compound, a bridged bicyclic compound, presents significant challenges for organic chemists. nih.govunipd.it Predictive modeling, a cornerstone of modern computational chemistry, offers a powerful approach to assess synthetic accessibility in silico, thereby saving considerable time and resources. the-scientist.com This section explores the application of predictive modeling techniques to evaluate and plan the synthesis of this compound.

Computer-Assisted Organic Synthesis (CAOS) software and machine learning algorithms are central to predicting synthetic accessibility. wikipedia.orgcriver.com These tools leverage vast databases of known chemical reactions to propose and evaluate potential synthetic pathways. wikipedia.orgsynthiaonline.com For a target molecule like this compound, the process begins with a retrosynthetic analysis.

Retrosynthetic Analysis and Disconnection Strategies

Predictive modeling platforms, such as Synthia™ or AiZynthFinder, deconstruct the target molecule into simpler, commercially available precursors. wikipedia.orgsigmaaldrich.com The software identifies key bonds (disconnections) that can be broken based on known and reliable chemical transformations. For this compound, the primary retrosynthetic disconnections would likely target the bridged bicyclic core and the installation of the hydroxyl groups.

A key reaction for constructing the benzonorbornane skeleton is the Diels-Alder reaction. nih.gov Predictive models would identify this as a high-priority pathway, proposing a disconnection of the bicyclic system into a benzyne (B1209423) equivalent and a cyclopentadiene (B3395910) derivative. The software would then work backward from these intermediates to identify stable, purchasable starting materials.

An illustrative output from a retrosynthesis prediction tool is shown below. The software proposes multiple routes, ranking them based on a variety of metrics.

Table 1: Illustrative Retrosynthetic Pathways for this compound

| Rank | Proposed Key Reaction | Key Intermediates | Starting Materials | Predicted Steps | Confidence Score |

| 1 | Diels-Alder Reaction | 3,6-Dihydroxybenzyne + Cyclopentadiene | 1,2-Dibromo-3,6-dimethoxybenzene | 5 | 0.92 |

| 2 | Friedel-Crafts Alkylation | Dihydroxynaphthalene derivative | Catechol + Norbornene derivative | 7 | 0.85 |

| 3 | Oxidative Dearomatization | Substituted Aniline derivative | 4-Methoxyaniline | 8 | 0.78 |

Note: This table is a hypothetical representation of output from predictive modeling software for illustrative purposes.

Scoring and Ranking Synthetic Routes

Several scoring functions are employed to rank the synthetic accessibility:

SAscore (Synthetic Accessibility Score): This score evaluates the complexity of the molecule based on fragment contributions from a large dataset of known molecules. A lower score generally indicates easier synthesis.

SCScore (Synthesis Complexity Score): This model specifically evaluates the complexity of a synthesis step by considering the complexity of both reactants and products. nih.gov

Route Cost: Some platforms can even estimate the cost of a synthetic route by factoring in the price of starting materials and reagents from commercial databases. sigmaaldrich.com

Table 2: Predictive Scoring of Top-Ranked Synthetic Route for this compound

| Step | Reaction Type | Reactants | Product | Predicted Yield (%) | SAscore (Product) | SCScore (Step) |

| 1 | Bromination | 1,4-Dimethoxybenzene | 1,4-Dibromo-2,5-dimethoxybenzene | 85 | 2.8 | 0.6 |

| 2 | Benzyne Formation | 1,4-Dibromo-2,5-dimethoxybenzene | 3,6-Dimethoxybenzyne | 70 | N/A | 1.2 |

| 3 | Diels-Alder | 3,6-Dimethoxybenzyne + Cyclopentadiene | 3',6'-Dimethoxybenzonorbornane | 65 | 3.5 | 1.8 |

| 4 | Demethylation | 3',6'-Dimethoxybenzonorbornane | This compound | 90 | 3.2 | 0.4 |

Note: This table contains illustrative data generated for the purpose of demonstrating the output of predictive models.

Advanced Topics and Future Research Directions in Dihydroxybenzonorbornane Chemistry

Development of Novel Synthetic Methodologies for Benzonorbornane Scaffolds with Dihydroxyl Substituents

The synthesis of the benzonorbornane skeleton is classically achieved through a Diels-Alder reaction between a benzyne (B1209423) equivalent or a substituted benzene (B151609) and a suitable dienophile. The introduction of dihydroxyl groups onto this framework is a key challenge that dictates the compound's utility.

Current research efforts are directed towards more efficient and selective synthetic routes. One of the primary methods for constructing the benzonorbornane framework is the [4+2] cycloaddition of a quinone with a cyclic diene, followed by subsequent modification. For instance, the reaction of benzoquinone with cyclopentadiene (B3395910) yields an adduct that can be further elaborated to introduce the desired hydroxyl functionalities.

Future methodologies are exploring direct, one-pot syntheses and catalytic processes to improve atom economy and reduce step counts. This includes the investigation of novel catalysts for the asymmetric synthesis of chiral dihydroxybenzonorbornane derivatives, which are of significant interest for applications in catalysis and materials science. Enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) has been successfully applied to other bicyclic diols to produce enantiomerically pure diacetates, which can then be hydrolyzed to the corresponding diols nih.govscilit.com. This approach offers a promising avenue for the stereoselective synthesis of 3',6'-dihydroxybenzonorbornane.

A key area of development is the functionalization of the benzonorbornane scaffold at various positions to tune its electronic and steric properties. This allows for the synthesis of a library of derivatives with tailored characteristics for specific applications.

Table 1: Comparison of Synthetic Strategies for Dihydroxy-Substituted Bicyclic Compounds

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Diels-Alder | Reaction of a quinone with a diene, followed by reduction. | Well-established, good yields for basic scaffolds. | Multi-step, potential for side reactions, limited stereocontrol. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., metal complexes, enzymes) to induce stereoselectivity. | High enantiomeric purity, access to specific stereoisomers. | Catalyst development, optimization of reaction conditions. |

| Direct C-H Functionalization | Introduction of hydroxyl groups onto a pre-formed benzonorbornane scaffold. | Potentially more atom-economical, fewer steps. | Regioselectivity, harsh reaction conditions may be required. |

Exploitation of Dihydroxybenzonorbornane as a Versatile Molecular Scaffold in Materials Science and Polymer Chemistry

The intrinsic rigidity of the benzonorbornane unit makes this compound an attractive monomer for the synthesis of high-performance polymers. The diol functionality allows for its incorporation into polyesters, polycarbonates, polyurethanes, and epoxy resins.

Polymers derived from rigid diols often exhibit high glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical properties acs.orgmdpi.comrsc.orgnih.gov. The incorporation of the bulky and non-planar benzonorbornane structure can disrupt polymer chain packing, leading to amorphous materials with high optical clarity. These properties are highly desirable for applications in advanced coatings, engineering plastics, and optical materials.

The dihydroxyl groups also provide reactive sites for cross-linking, enabling the formation of robust thermosetting resins. For example, this compound can be used as a curing agent or a co-monomer in epoxy resin formulations, potentially leading to materials with superior toughness and thermal resistance.

Table 2: Potential Polymer Properties with this compound Monomer

| Polymer Class | Expected Property Enhancements | Potential Applications |

|---|---|---|

| Polyesters/Polycarbonates | Increased Tg, improved thermal stability, high refractive index. | Optical lenses, high-temperature films, engineering plastics. |

| Polyurethanes | Enhanced stiffness and hardness, improved hydrolytic stability. | High-performance coatings, elastomers, foams. |

| Epoxy Resins | Increased cross-link density, higher thermal and chemical resistance. | Advanced composites, adhesives for aerospace and electronics. |

Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis of Benzonorbornanes

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of novel benzonorbornane derivatives and their synthetic pathways. Predictive models can be trained on existing chemical reaction data to forecast the outcomes of new synthetic routes, identify optimal reaction conditions, and even propose entirely new synthetic strategies.

For instance, retrosynthesis prediction algorithms can be employed to design efficient synthetic pathways to complex benzonorbornane targets, starting from simple, commercially available precursors. These tools can analyze vast reaction databases to identify the most promising disconnections and synthetic steps.

Furthermore, machine learning models can be developed to predict the material properties of polymers derived from different benzonorbornane monomers. By correlating molecular structure with properties like glass transition temperature, thermal stability, and mechanical strength, these models can guide the in silico design of new materials with desired performance characteristics, significantly reducing the need for extensive experimental screening.

Table 3: AI and Machine Learning in Benzonorbornane Chemistry

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Neural networks, graph-based models. | Rapid design of efficient and novel synthetic routes. |

| Reaction Optimization | Bayesian optimization, reinforcement learning. | Identification of optimal reaction conditions (temperature, solvent, catalyst) for higher yields and purity. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. | In silico screening of virtual libraries of benzonorbornane derivatives for desired material properties. |

Green Chemistry Approaches and Sustainable Synthesis of Benzonorbornane Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of benzonorbornane derivatives to minimize environmental impact and improve sustainability. A key focus is the use of greener solvents in the foundational Diels-Alder reaction. Traditional syntheses often employ volatile and hazardous organic solvents. Research has shown that water, ionic liquids, and deep eutectic solvents can be effective media for Diels-Alder reactions, often with improved reaction rates and selectivities nih.govnih.govmcpherson.edu.

The use of bio-based starting materials is also a critical component of sustainable synthesis. Exploring routes to benzonorbornane precursors from renewable feedstocks is an active area of research that aligns with the goals of a circular economy.

Table 4: Green Chemistry Strategies for Benzonorbornane Synthesis

| Green Chemistry Principle | Application in Benzonorbornane Synthesis | Example |

|---|---|---|

| Safer Solvents | Replacement of hazardous organic solvents in the Diels-Alder reaction. | Use of water, glycerol, or deep eutectic solvents. |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric ones. | Development of reusable solid acid catalysts for cycloaddition reactions. |

| Renewable Feedstocks | Synthesis of diene or dienophile precursors from biomass. | Derivation of quinone precursors from lignin or other plant-based sources. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | One-pot, multi-component reactions to construct the benzonorbornane scaffold. |

Emerging Applications in Supramolecular Chemistry and Nanotechnology

The well-defined geometry and functional groups of this compound make it an intriguing building block for supramolecular chemistry and nanotechnology. The hydroxyl groups can participate in hydrogen bonding, directing the self-assembly of molecules into ordered, higher-order structures such as molecular crystals, liquid crystals, and gels.

In the field of crystal engineering, this compound can be utilized as a rigid linker to construct metal-organic frameworks (MOFs) and coordination polymers. The precise orientation of the hydroxyl groups can be exploited to control the dimensionality and porosity of the resulting frameworks, leading to materials with potential applications in gas storage, separation, and catalysis.

Furthermore, this compound and its derivatives can be used to functionalize the surface of nanoparticles, imparting specific properties and enabling their use in targeted drug delivery, sensing, and imaging nih.govrsc.org. The rigid benzonorbornane scaffold can act as a spacer, controlling the presentation of other functional groups on the nanoparticle surface.

The exploration of this compound in these emerging fields is still in its early stages, but the unique combination of a rigid framework and versatile functional groups suggests a promising future for its application in the design of novel supramolecular and nanoscale materials.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict bond lengths, angles, and electrostatic potential surfaces.

- Molecular Dynamics (MD) Simulations : Study solvent interactions and stability in aqueous/organic media.

- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity by calculating HOMO-LUMO gaps and Fukui indices .

Note: Validate computational results with experimental NMR chemical shifts (e.g., H and C) and IR vibrational frequencies .

What analytical techniques are recommended for confirming structural integrity post-synthesis?

Q. Methodological

- Nuclear Magnetic Resonance (NMR) : H NMR (δ 6.5–7.2 ppm for aromatic protons) and C NMR (δ 150–160 ppm for hydroxylated carbons) .

- Infrared Spectroscopy (IR) : O-H stretch (~3200 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion peak at m/z 176.212 .

- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguity in the norbornane framework .

How does the antioxidant activity of this compound compare to structurally similar compounds?

Advanced

The compound’s antioxidant efficacy stems from its di-hydroxy substituents , which donate hydrogen atoms to neutralize radicals. Comparative assays include:

- DPPH Radical Scavenging : Measure IC₅₀ values against standards like ascorbic acid.

- ORAC (Oxygen Radical Absorbance Capacity) : Quantify peroxyl radical inhibition kinetics.

- Electrochemical Methods : Cyclic voltammetry to assess redox potentials of phenolic groups.

Structural insights: The rigid norbornane backbone may enhance stability but reduce solubility compared to flexible analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.